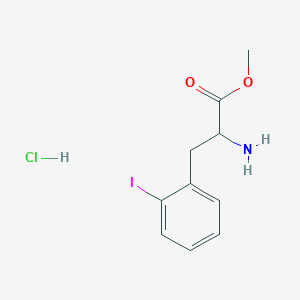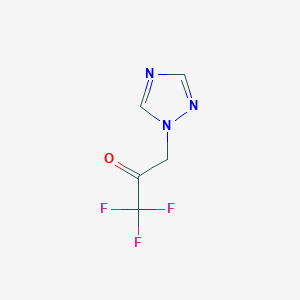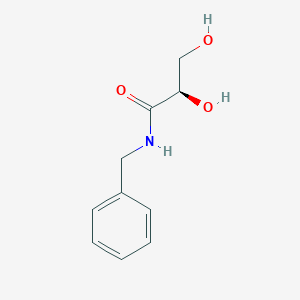
(R)-N-Benzyl-2,3-dihydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Benzyl-2,3-dihydroxypropanamide is a chiral organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzyl group attached to the nitrogen atom of a 2,3-dihydroxypropanamide backbone, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-2,3-dihydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2,3-dihydroxypropanoic acid and benzylamine.
Amidation Reaction: The key step involves the amidation of ®-2,3-dihydroxypropanoic acid with benzylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-N-Benzyl-2,3-dihydroxypropanamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyl-2,3-dihydroxypropanamide may involve:
Large-Scale Amidation: The amidation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and control over reaction parameters.
Automated Purification: Advanced purification techniques, such as automated chromatography systems, are used to streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
®-N-Benzyl-2,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-2,3-dioxopropanamide.
Reduction: Formation of benzyl-2,3-dihydroxypropylamine.
Substitution: Formation of various substituted benzyl-2,3-dihydroxypropanamides.
Scientific Research Applications
®-N-Benzyl-2,3-dihydroxypropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-Benzyl-2,3-dihydroxypropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Benzyl-2,3-dihydroxypropanamide: The enantiomer of ®-N-Benzyl-2,3-dihydroxypropanamide with similar chemical properties but different biological activity.
N-Benzyl-2,3-dihydroxypropanamide: The racemic mixture containing both ® and (S) enantiomers.
N-Benzyl-2,3-dihydroxybutanamide: A structurally similar compound with an additional carbon atom in the backbone.
Uniqueness
®-N-Benzyl-2,3-dihydroxypropanamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomers and analogs.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-N-benzyl-2,3-dihydroxypropanamide |
InChI |
InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)/t9-/m1/s1 |
InChI Key |
PNVAZIPJZUUYBY-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@@H](CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
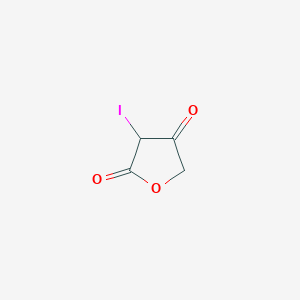
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
![2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)
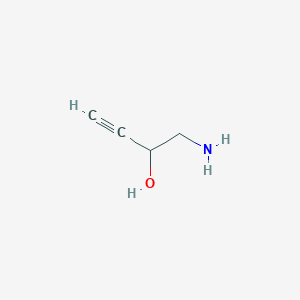
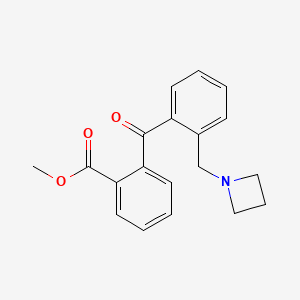
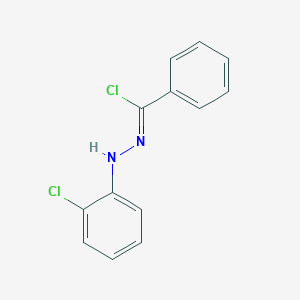
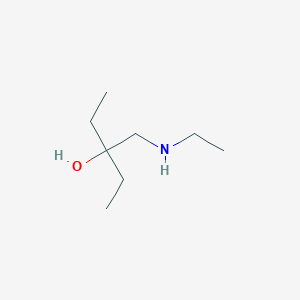
![3-Methylimidazo[1,2-A]pyrazine](/img/structure/B13095714.png)
